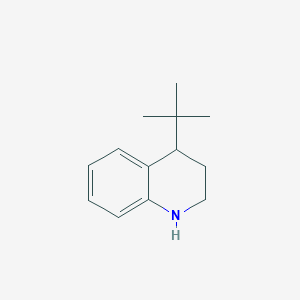
1-(1,3-Dimethyl-1H-inden-1-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-Dimethyl-1H-inden-1-yl)ethan-1-one is an organic compound with the molecular formula C12H14O It is a derivative of indanone, characterized by the presence of a ketone functional group attached to an indene ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Dimethyl-1H-inden-1-yl)ethan-1-one typically involves the alkylation of indanone derivatives. One common method is the Friedel-Crafts acylation reaction, where indanone is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity of the product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to optimize reaction efficiency and scalability. The use of advanced catalytic systems and automated reactors can further enhance the production rates and reduce the environmental impact of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1,3-Dimethyl-1H-inden-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or hydrocarbons.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
1-(1,3-Dimethyl-1H-inden-1-yl)ethan-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
Mécanisme D'action
The mechanism of action of 1-(1,3-Dimethyl-1H-inden-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The ketone group can participate in various biochemical reactions, including enzyme inhibition and receptor binding. The indene ring system may also contribute to the compound’s overall biological activity by facilitating interactions with hydrophobic regions of proteins and other biomolecules.
Comparaison Avec Des Composés Similaires
1-(2,3-Dihydro-1H-inden-5-yl)ethan-1-one: Another indanone derivative with similar structural features but different substitution patterns.
1-(1,4-Dimethyl-3-cyclohexen-1-yl)ethan-1-one: A compound with a cyclohexene ring instead of an indene ring, leading to different chemical properties and reactivity.
Uniqueness: 1-(1,3-Dimethyl-1H-inden-1-yl)ethan-1-one is unique due to its specific substitution pattern on the indene ring, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
62291-79-6 |
|---|---|
Formule moléculaire |
C13H14O |
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
1-(1,3-dimethylinden-1-yl)ethanone |
InChI |
InChI=1S/C13H14O/c1-9-8-13(3,10(2)14)12-7-5-4-6-11(9)12/h4-8H,1-3H3 |
Clé InChI |
RTSAXMUBQMWVTR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(C2=CC=CC=C12)(C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Boronic acid, [4-[(1-oxopropyl)amino]phenyl]-](/img/structure/B11906787.png)

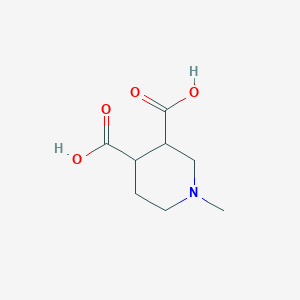

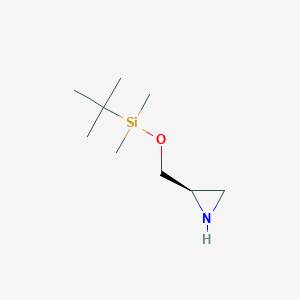
![Thiazolo[5,4-h]isoquinoline](/img/structure/B11906811.png)
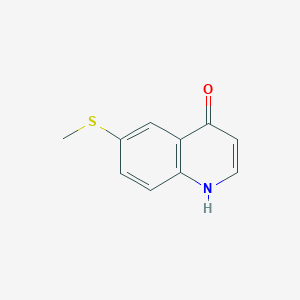
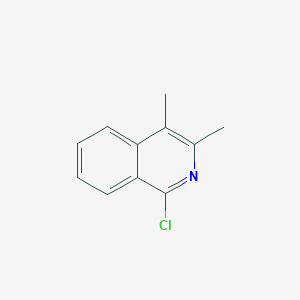
![S-[(4-Ethenylphenyl)methyl] ethanethioate](/img/structure/B11906833.png)


